molecular formula C11H11BrN2O2 B13072391 Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate

Cat. No.: B13072391
M. Wt: 283.12 g/mol
InChI Key: XRTBALFRRIJEJG-UHFFFAOYSA-N
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Description

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form dehalogenated products.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dehalogenated indole derivatives.

    Substitution: Thiolated or aminated indole derivatives.

Scientific Research Applications

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the amino group, which may affect its biological activity.

    Ethyl 6-bromo-1H-indole-2-carboxylate: Similar structure but with the bromo group at a different position.

    Ethyl 7-amino-1H-indole-2-carboxylate: Lacks the bromo group, which may influence its reactivity and binding properties.

Uniqueness

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate is unique due to the presence of both the amino and bromo groups, which can synergistically enhance its reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 7-amino-6-bromo-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2,13H2,1H3

InChI Key

XRTBALFRRIJEJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)N

Origin of Product

United States

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